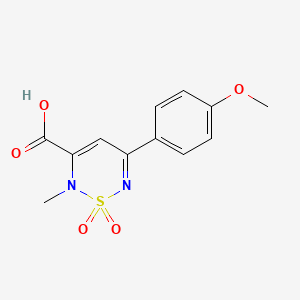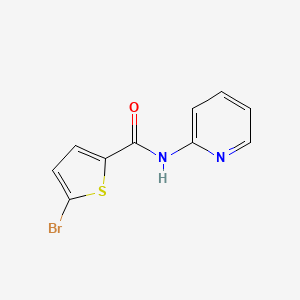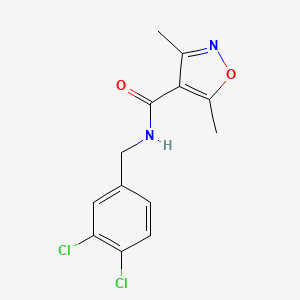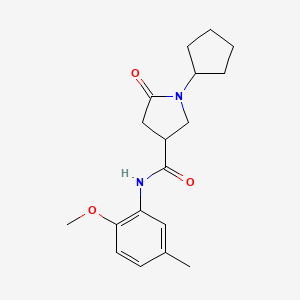
5-(4-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazine derivatives often involves the condensation of different substrates under varying conditions to introduce the thiadiazine ring into the molecule. For example, the condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide can form 5-methoxycarbonyl-6-phenyl-2-phenylimino-6H-1,3,4-thiadiazine, which upon further reactions can lead to various thiadiazine derivatives (Mamedov et al., 2005). Another approach involves the decomposition/recyclization of thiadiazine dioxides under specific conditions to yield novel thiadiazole compounds (Stephens & Sowell, 2000).
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives, including 5-(4-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide, is characterized by the presence of the thiadiazine ring, a heterocyclic compound containing sulfur and nitrogen atoms. The structural elucidation is typically achieved through techniques like X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule.
Chemical Reactions and Properties
Thiadiazine compounds undergo various chemical reactions, highlighting their reactive nature and chemical diversity. For instance, functionalized thiadiazines can be synthesized through the treatment of sulfamide derivatives with ethyl 3,3-diethoxypropionate, showcasing the versatility of these compounds in organic synthesis (Lee & Kohn, 1990).
Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have explored the synthesis of thiadiazine derivatives, focusing on the condensation reactions and cyclodehydration processes to yield various fused polycyclic structures. These studies provide foundational knowledge for the synthesis of complex molecules, including thiadiazine derivatives (Mamedov et al., 2005).
- The synthesis of formazans from thiadiazole derivatives has been reported, highlighting the potential for antimicrobial activity. This research emphasizes the versatility of thiadiazine derivatives in synthesizing compounds with potential biological applications (Sah et al., 2014).
Biological Activities
- A study on the synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their anticancer activity against various cancer cell lines showcases the therapeutic potential of thiadiazine derivatives. The findings indicate that certain derivatives exhibit significant cytotoxicity, suggesting a promising avenue for cancer treatment research (Kumar et al., 2010).
- Another study focuses on the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research further illustrates the potential of thiadiazine derivatives in the development of novel anticancer agents (Hassan et al., 2014).
Antimicrobial Activity
- Research on novel indole-benzimidazole derivatives, including the synthesis of thiadiazole-based molecules, has demonstrated significant antimicrobial activity. These studies highlight the utility of thiadiazine derivatives in combating microbial pathogens, offering a pathway for the development of new antimicrobial agents (Shehadi et al., 2022).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-14-11(12(15)16)7-10(13-20(14,17)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVNPZQVGKHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)


![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)